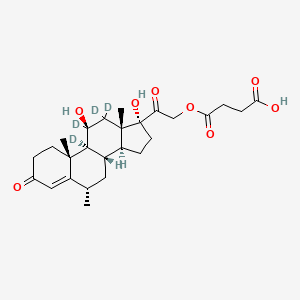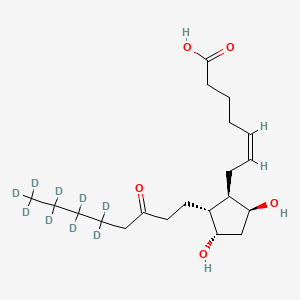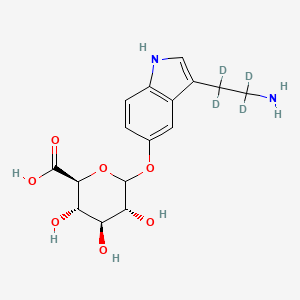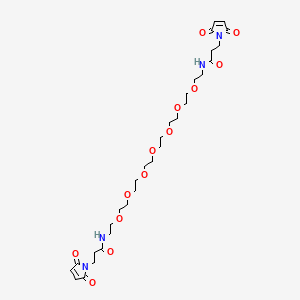
Bis-Mal-PEG7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Bis-Mal-PEG7 is synthesized through a series of chemical reactions involving the conjugation of maleimide groups to a PEG chain. The reaction typically involves the following steps:
Activation of PEG: The PEG chain is activated by reacting with a suitable activating agent, such as N-hydroxysuccinimide (NHS).
Conjugation with Maleimide: The activated PEG is then reacted with maleimide to form the final product, this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
化学反応の分析
Types of Reactions
Bis-Mal-PEG7 primarily undergoes substitution reactions due to the presence of maleimide groups. These reactions include:
Michael Addition: The maleimide groups can undergo Michael addition with nucleophiles such as thiols.
Amide Bond Formation: The compound can form amide bonds with amines under suitable conditions
Common Reagents and Conditions
Nucleophiles: Thiols and amines are commonly used nucleophiles.
Solvents: Reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Catalysts: Base catalysts like triethylamine may be used to facilitate the reactions
Major Products
The major products formed from these reactions include PEGylated proteins or peptides, which are used in various biomedical applications .
科学的研究の応用
Bis-Mal-PEG7 has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are employed in targeted protein degradation studies.
Biology: Facilitates the study of protein-protein interactions and cellular processes by enabling selective degradation of target proteins.
Medicine: Used in drug development for targeted therapies, particularly in cancer research.
Industry: Employed in the production of PEGylated compounds for various industrial applications .
作用機序
Bis-Mal-PEG7 functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The mechanism involves:
Binding to E3 Ligase: One end of the PROTAC molecule binds to an E3 ubiquitin ligase.
Binding to Target Protein: The other end binds to the target protein.
Ubiquitination and Degradation: The proximity induced by the linker facilitates the ubiquitination of the target protein, leading to its degradation by the proteasome.
類似化合物との比較
Similar Compounds
Bis-Mal-PEG4: A shorter PEG-based linker with similar properties but different chain length.
Bis-Mal-PEG12: A longer PEG-based linker offering greater flexibility and distance between ligands.
Bis-Mal-PEG24: An even longer PEG-based linker used for specific applications requiring extended reach .
Uniqueness
Bis-Mal-PEG7 offers a balance between flexibility and stability, making it suitable for a wide range of applications. Its intermediate chain length provides optimal spacing for effective PROTAC formation and target protein degradation .
特性
分子式 |
C30H46N4O13 |
|---|---|
分子量 |
670.7 g/mol |
IUPAC名 |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C30H46N4O13/c35-25(5-9-33-27(37)1-2-28(33)38)31-7-11-41-13-15-43-17-19-45-21-23-47-24-22-46-20-18-44-16-14-42-12-8-32-26(36)6-10-34-29(39)3-4-30(34)40/h1-4H,5-24H2,(H,31,35)(H,32,36) |
InChIキー |
OPDRHCGYPGBVPG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


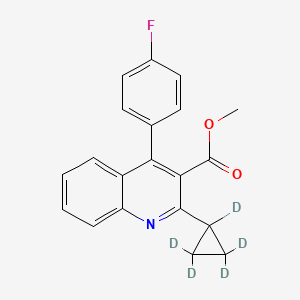
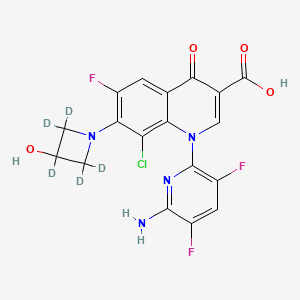
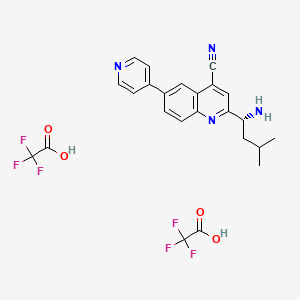
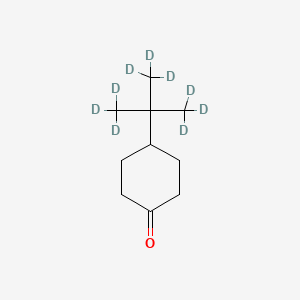
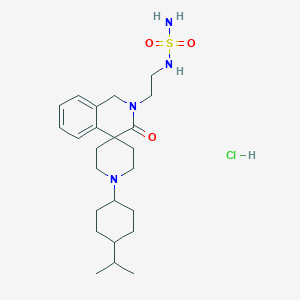
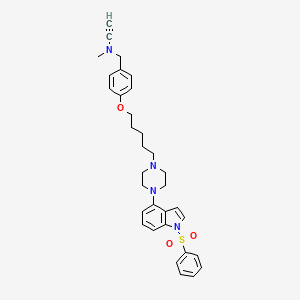
![sodium;[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12414570.png)



